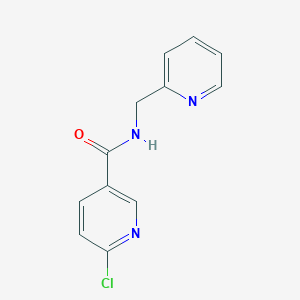

6-Chloro-N-(pyridin-2-ylmethyl)nicotinamide

Beschreibung

6-Chloro-N-(pyridin-2-ylmethyl)nicotinamide is a nicotinamide derivative featuring a pyridin-2-ylmethyl group attached to the amide nitrogen and a chlorine substituent at the 6-position of the pyridine ring. This structural motif is common in medicinal chemistry due to the pyridine ring's ability to engage in hydrogen bonding and π-π interactions, enhancing target binding. The chloro substituent modulates electronic properties and lipophilicity, influencing bioavailability and metabolic stability.

Eigenschaften

Molekularformel |

C12H10ClN3O |

|---|---|

Molekulargewicht |

247.68 g/mol |

IUPAC-Name |

6-chloro-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H10ClN3O/c13-11-5-4-9(7-15-11)12(17)16-8-10-3-1-2-6-14-10/h1-7H,8H2,(H,16,17) |

InChI-Schlüssel |

NWAZEDLMSGMFGS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CN=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N-(pyridin-2-ylmethyl)nicotinamide typically involves the reaction of 6-chloronicotinic acid with pyridin-2-ylmethanamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chloro-N-(pyridin-2-ylmethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted nicotinamide derivatives.

Wissenschaftliche Forschungsanwendungen

6-Chloro-N-(pyridin-2-ylmethyl)nicotinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Wirkmechanismus

The mechanism of action of 6-Chloro-N-(pyridin-2-ylmethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 6-Chloro-N-(pyridin-2-ylmethyl)nicotinamide with structurally or functionally related nicotinamide derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Substituent Variations on the Pyridine Ring

Key Insights :

- The pyridin-2-ylmethyl group (vs. pyridin-4-ylmethyl in 72b ) enhances target binding via spatial orientation, as seen in antifungal activity differences .

- Methyl groups (e.g., compound 46 ) improve solubility but may reduce potency due to steric hindrance .

Bioisosteric Replacements and Heterocyclic Modifications

Key Insights :

- 1,3,4-Oxadiazole (e.g., 153c ) enhances antibacterial potency due to electron-withdrawing effects and metabolic stability .

- Benzo[d]thiazole (compound 21 ) introduces planar rigidity, favoring interactions with hydrophobic enzyme pockets .

- Diarylamine (compound 3f ) improves antifungal activity by enabling redox interactions with fungal enzymes .

Key Insights :

- Trifluoromethyl groups (e.g., 153c ) enhance antibacterial activity through increased membrane permeability .

- Cyclopentaquinoline hybrids (compound 3e) demonstrate dual cholinesterase inhibition and neuroprotective effects .

Key Insights :

Biologische Aktivität

6-Chloro-N-(pyridin-2-ylmethyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy data, and structure-activity relationships.

Chemical Structure and Properties

6-Chloro-N-(pyridin-2-ylmethyl)nicotinamide features a chlorinated nicotinamide core with a pyridine moiety. The presence of the chlorine atom enhances the compound's reactivity and binding affinity to biological targets.

The biological activity of 6-Chloro-N-(pyridin-2-ylmethyl)nicotinamide is primarily attributed to its interaction with various enzymes and receptors. Specifically, it may inhibit certain metabolic enzymes by mimicking natural substrates or by directly binding to active sites, thereby blocking enzymatic activity. This mechanism is crucial for its potential therapeutic effects in treating diseases like cancer and bacterial infections.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 6-Chloro-N-(pyridin-2-ylmethyl)nicotinamide exhibit significant antimicrobial properties. For instance, derivatives have shown activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, highlighting their potential as anti-tubercular agents .

Cytotoxicity Studies

In vitro cytotoxicity assays on human embryonic kidney (HEK-293) cells demonstrated that several derivatives of nicotinamide, including those related to 6-Chloro-N-(pyridin-2-ylmethyl)nicotinamide, were non-toxic at concentrations up to 10 μM. This suggests a favorable safety profile for further development as therapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the chlorine atom and the pyridine ring significantly influence the compound's biological activity. Modifications at these positions can enhance or diminish efficacy against specific targets.

| Compound | Structure | IC50 (μM) | Activity |

|---|---|---|---|

| 6a | Similar to 6-Chloro-N-(pyridin-2-ylmethyl)nicotinamide | 1.35 | Antimycobacterial |

| 6e | Contains additional substitutions | 2.18 | Antimycobacterial |

| 6f | Lacks chlorine | >10 | Non-active |

Case Studies and Research Findings

- Antimycobacterial Activity : A study evaluated several derivatives for their activity against Mycobacterium tuberculosis, with promising results indicating that modifications can lead to enhanced potency against resistant strains .

- Cytotoxicity Evaluation : A comprehensive cytotoxicity evaluation on HEK-293 cells revealed that many derivatives maintained low toxicity levels while exhibiting significant antimicrobial effects, thus supporting their potential as drug candidates .

- Docking Studies : Molecular docking studies have been conducted to understand the binding interactions between 6-Chloro-N-(pyridin-2-ylmethyl)nicotinamide and its biological targets. These studies revealed favorable binding affinities, suggesting strong interactions with key enzymes involved in metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.